N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)-2-phenoxyacetamide
Description
N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)-2-phenoxyacetamide is a heterocyclic compound featuring a tricyclic pyrido[3,2,1-ij]quinolinone core substituted at the 9-position with a 2-phenoxyacetamide group. The 3-oxo group in the pyrido ring enhances hydrogen-bonding capacity, while the phenoxyacetamide substituent introduces aromatic and polar functionalities, influencing solubility and target interactions .
Properties
IUPAC Name |
N-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)-2-phenoxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3/c23-18(13-25-17-6-2-1-3-7-17)21-16-11-14-5-4-10-22-19(24)9-8-15(12-16)20(14)22/h1-3,6-7,11-12H,4-5,8-10,13H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEAVGLGVTGUYHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3C(=CC(=C2)NC(=O)COC4=CC=CC=C4)CCC(=O)N3C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)-2-phenoxyacetamide is a complex organic compound belonging to the class of quinoline derivatives. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anti-inflammatory applications. This article provides a comprehensive overview of its biological activity based on diverse research findings.
Structural Characteristics
The molecular formula of this compound is , with a molecular weight of approximately 315.37 g/mol. The structure features a hexahydropyridoquinoline core linked to a phenoxyacetamide moiety, which contributes to its unique chemical properties and potential biological activities.
1. Antimicrobial Properties
Research indicates that compounds related to this quinoline derivative exhibit significant antimicrobial activity. For instance:
-
A study highlighted the effectiveness of quinoline derivatives against common bacterial strains such as Staphylococcus spp. and Escherichia coli, suggesting that the structural features of these compounds facilitate interaction with bacterial enzymes or receptors .
Bacterial Strain Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 32 µg/mL Escherichia coli 16 µg/mL
2. Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. In vivo studies have shown:
-
Significant inhibition of paw thickness in animal models treated with this compound compared to control groups.
Treatment Group Paw Thickness Reduction (%) Control 0 Compound Treatment 63.35
Inhibition of pro-inflammatory cytokines such as TNF-α and PGE-2 was observed at concentrations that did not induce significant toxicity .
3. Cytotoxicity Studies
Cytotoxicity assessments are crucial for determining the safety profile of new compounds. In vitro studies on various cell lines (e.g., L929 and A549) revealed:
| Dose (µM) | Cell Viability (%) after 24h | Cell Viability (%) after 48h |
|---|---|---|
| 200 | 77 | 68 |
| 100 | 92 | 92 |
| 50 | 74 | 67 |
These results indicate that while some concentrations exhibit cytotoxic effects, others promote cell viability .
The biological activity of this compound is believed to be mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial metabolism or inflammatory pathways.
- Modulation of Signaling Pathways : It may affect cellular signaling pathways that regulate inflammation and immune responses.
Case Studies
Several case studies have documented the efficacy of this compound in various biological contexts:
-
Antimicrobial Efficacy : A study demonstrated its effectiveness against multidrug-resistant bacterial strains.
- Results showed a reduction in bacterial load in infected animal models treated with the compound.
-
Inflammation Models : Another study assessed its impact on inflammatory markers in a rat model of arthritis.
- The treatment group exhibited lower levels of inflammatory cytokines compared to controls.
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound’s unique properties are best understood through comparison with structurally related derivatives. Below is a detailed analysis of key analogs, focusing on substituent variations and their impacts on physicochemical and functional properties.
Substituent Variations and Fluorescence Properties
- N-(2-(2-(2-([4-(N-([1,2,3,5,6,7-Hexahydro-s-indacen-4-yl]carbamoyl)sulfamoyl)benzyl]amino)-2-oxoethoxy)ethoxy)ethyl)-11-oxo-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide (Compound A) Structural Differences: Features a sulfamoyl benzyl group attached via a triethylene glycol chain, replacing the phenoxyacetamide moiety. Functional Impact: The extended polyethylene glycol chain enhances water solubility, while the sulfamoyl group contributes to fluorescence properties, making this compound suitable for imaging applications .
Solubility and Pharmacokinetic Modifications
- N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)ethanesulfonamide (Compound B) Structural Differences: Substitutes phenoxyacetamide with an ethanesulfonamide group. This modification may enhance metabolic stability in vivo .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
